molecular formula C15H12N2O4S B5546228 methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate CAS No. 101187-51-3

methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate

Cat. No.: B5546228
CAS No.: 101187-51-3
M. Wt: 316.3 g/mol
InChI Key: AGYVQAZJLYFHEB-UHFFFAOYSA-N
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Description

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a chemical compound with the molecular formula C₁₅H₁₂N₂O₄S It is known for its unique structure, which includes a benzothiazole ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the benzothiazole ring. The final step involves esterification with methanol to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The benzothiazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • Methyl 3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate
  • Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate

Uniqueness

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is unique due to its specific substitution pattern on the benzothiazole ring and the presence of the benzoate ester group

Biological Activity

Methyl 2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H10N2O4SC_{11}H_{10}N_2O_4S, with a molecular weight of approximately 270.27 g/mol. The compound features a benzothiazole moiety, which is known for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino benzoic acid derivatives with appropriate benzothiazole derivatives under controlled conditions. The process often includes steps such as refluxing in solvents like dioxane and subsequent purification through crystallization techniques .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, displaying effective inhibition at concentrations as low as 50 µg/mL .

Enzyme Inhibition

One of the key biological activities of this compound is its ability to inhibit elastases. In biochemical assays, it has shown weak inhibition of human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE), with inhibition rates of 15% and 32% at concentrations of 200 µM and 100 µM respectively. This suggests potential applications in conditions where elastase activity is detrimental, such as in chronic obstructive pulmonary disease (COPD) and other inflammatory diseases .

Anti-inflammatory Effects

In addition to its antimicrobial and enzyme-inhibitory properties, this compound has been investigated for anti-inflammatory effects. Studies using animal models have indicated that it can reduce edema in delayed-type hypersensitivity models by up to 69%, highlighting its potential as an anti-inflammatory agent .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of the benzothiazole ring contributes to its ability to interact with various biological targets. The compound's structural features allow for π–π stacking interactions and hydrogen bonding with target enzymes and receptors .

Case Studies

Several studies have focused on the biological activity of related compounds within the benzothiazole family:

Compound Biological Activity IC50 (µM) Notes
Compound AHuman mast cell tryptase inhibitor0.85Significant selectivity for tryptase over elastase
Compound BElastase inhibitor0.064Most potent in series tested
Compound CAnti-inflammatory in DTH model-Reduced edema significantly

These findings suggest that modifications to the benzothiazole structure can enhance biological activity and selectivity towards specific targets.

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-15(18)10-6-2-4-8-12(10)16-14-11-7-3-5-9-13(11)22(19,20)17-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYVQAZJLYFHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201180881
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101187-51-3
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101187-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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